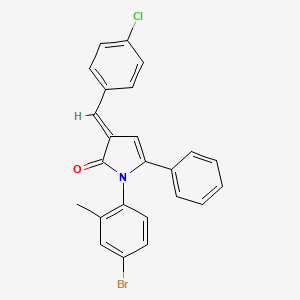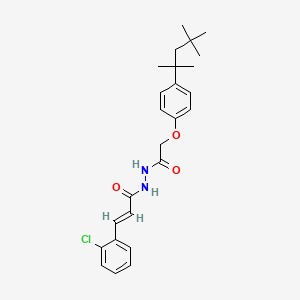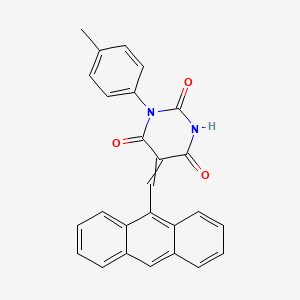![molecular formula C24H22N2O2 B11696316 4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 314051-90-6](/img/structure/B11696316.png)
4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:
Bildung des Benzyloxyphenyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Benzylalkohol mit 4-Hydroxybenzaldehyd in Gegenwart einer Base, um 4-(Benzyloxy)benzaldehyd zu bilden.
Cyclisierungsreaktion: Das Zwischenprodukt wird dann unter Rückflussbedingungen mit 2-Methyl-1,3-cyclohexandion und Ammoniumacetat einer Cyclisierungsreaktion unterzogen, um den Hexahydrochinolinkern zu bilden.
Nitrilbildung: Schließlich wird die Nitrilgruppe durch eine Reaktion mit einem geeigneten Cyanierungsmittel, wie z. B. Kaliumcyanid, unter kontrollierten Bedingungen eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und der Einsatz von Katalysatoren, ist entscheidend, um die Ausbeute und Reinheit zu verbessern. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die Nitrilgruppe in ein Amin umwandeln.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) für nucleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate mit verschiedenen funktionellen Gruppen.
Reduktion: Aminoderivate der ursprünglichen Verbindung.
Substitution: Verbindungen mit modifizierten Benzyloxygruppen.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with modified benzyloxy groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor in der Wirkstoffentwicklung untersucht, insbesondere auf seine entzündungshemmenden und krebshemmenden Eigenschaften.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung organischer Halbleiter und lichtemittierender Materialien.
Biologische Studien: Es wird aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, in der Untersuchung der Enzyminhibition und Rezeptorbindung verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen oder ihre Funktion modulieren. Die beteiligten Pfade können Signaltransduktion, Genexpression und Stoffwechselregulation umfassen.
Wirkmechanismus
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Benzyloxy)phenylessigsäure
- 4-(Benzyloxy)phenylisocyanat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril durch seinen Hexahydrochinolinkern aus, der einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
314051-90-6 |
|---|---|
Molekularformel |
C24H22N2O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N2O2/c1-16-20(14-25)23(24-21(26-16)8-5-9-22(24)27)18-10-12-19(13-11-18)28-15-17-6-3-2-4-7-17/h2-4,6-7,10-13,23,26H,5,8-9,15H2,1H3 |
InChI-Schlüssel |
DLXXBODKVIQQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid](/img/structure/B11696251.png)

![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696285.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)



